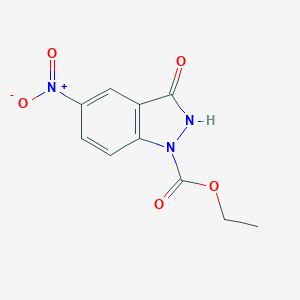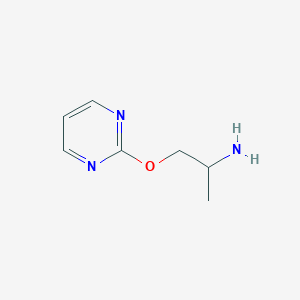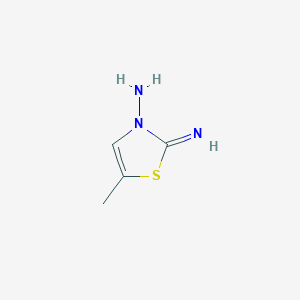![molecular formula C8H8N2O B064115 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 178268-91-2](/img/structure/B64115.png)
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino ketone, with a carbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The next step involves the formation of the pyridine ring through a condensation reaction. This can be achieved by reacting the pyrrole intermediate with a suitable aldehyde or ketone in the presence of a catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group at the fourth position can be introduced through a hydroxylation reaction. This can be achieved by reacting the pyrrolopyridine intermediate with a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Introduction of the Methyl Group: The methyl group at the sixth position can be introduced through a methylation reaction. This can be achieved by reacting the pyrrolopyridine intermediate with a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a dihydropyridine or tetrahydropyridine derivative.
Substitution: The hydroxyl group at the fourth position can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents for nucleophilic substitution include halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and arylating agents (e.g., aryl halides). Reactions are typically carried out under basic or neutral conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydropyridine or tetrahydropyridine derivatives.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Applications De Recherche Scientifique
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be compared with other similar compounds, such as:
1H-pyrrolo[3,4-c]pyridine: Similar structure but different ring fusion pattern, leading to different chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: Similar structure but different ring fusion pattern, leading to different chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine: Similar structure but contains a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJOHWTXRDJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440632 |
Source


|
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-91-2 |
Source


|
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)


![ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-](/img/structure/B64039.png)



![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

